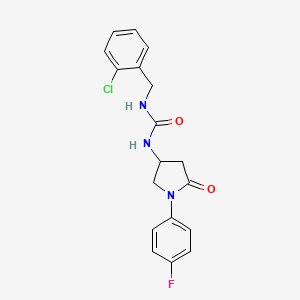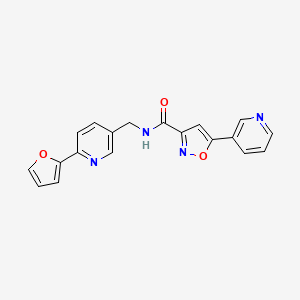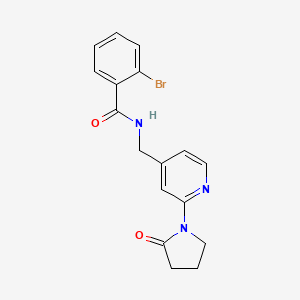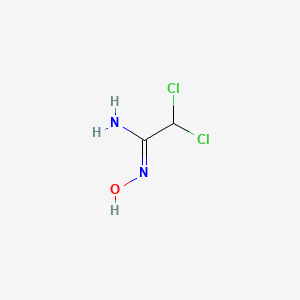
1-(2-Chlorobenzyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as C16, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Urea Derivatives and Their Applications
CNS Agents from Urea Derivatives
Urea derivatives, such as N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, have been prepared and evaluated for pharmacological activities, demonstrating anxiolytic and muscle-relaxant properties. These findings suggest potential CNS applications for urea derivatives, with a significant separation of desired activities from other CNS effects like anticonvulsant, sedative, and hypnotic properties (Rasmussen et al., 1978).
Anticancer Potential
Research on urea derivatives has also shown promising anticancer effects. For example, certain 1,2,4-oxadiazoles, like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as novel apoptosis inducers, suggesting potential as anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, with the molecular target identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Material Science and Corrosion Inhibition
Urea derivatives have found applications in material science, particularly as corrosion inhibitors for metals. Mannich bases derived from urea, for instance, have been studied for their effectiveness in protecting mild steel surfaces in acidic environments. These studies highlight the potential of urea derivatives in developing cost-effective corrosion inhibitors, contributing to the longevity and durability of metal components in various industrial applications (Jeeva et al., 2015).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-16-4-2-1-3-12(16)10-21-18(25)22-14-9-17(24)23(11-14)15-7-5-13(20)6-8-15/h1-8,14H,9-11H2,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOCKVGUBKRVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2S)-1-(Dimethylamino)-1-oxopropan-2-yl]-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2357080.png)



![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine](/img/structure/B2357089.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2357093.png)
![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2357097.png)

![2-(1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2357099.png)
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B2357100.png)
